molecular formula C9H6ClF3N2O4 B11765153 N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11765153
M. Wt: 298.60 g/mol
InChI Key: RROWRWJHDKVEII-UHFFFAOYSA-N
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Description

N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is a substituted aromatic acetamide characterized by three distinct functional groups on the phenyl ring:

  • Chloro (Cl) at position 3,
  • Nitro (NO₂) at position 2,
  • Trifluoromethoxy (OCF₃) at position 3.

This unique substitution pattern confers specific electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C9H6ClF3N2O4

Molecular Weight

298.60 g/mol

IUPAC Name

N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H6ClF3N2O4/c1-4(16)14-5-2-3-6(19-9(11,12)13)7(10)8(5)15(17)18/h2-3H,1H3,(H,14,16)

InChI Key

RROWRWJHDKVEII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)OC(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-chloro-2-nitro-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, as well as oxidizing agents like potassium permanganate. .

Scientific Research Applications

N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the phenyl ring significantly impact physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Weight Key Differences & Implications Evidence ID
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide Cl (4), NO₂ (2), CF₃ (6) 282.6 Trifluoromethyl (CF₃) at position 6 instead of trifluoromethoxy (OCF₃) at position 4. CF₃ is more electron-withdrawing than OCF₃, potentially altering binding affinity in biological targets.
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide F (5), OCF₃ (2) 237.04 Fluoro substitution at position 5 and absence of nitro group. Reduced steric bulk may improve solubility but decrease reactivity.
N-(4-Methyl-2-(trifluoromethoxy)phenyl)acetamide CH₃ (4), OCF₃ (2) N/A Methyl group at position 4 increases electron-donating effects, opposing the nitro group’s electron-withdrawing nature in the target compound. Likely differences in metabolic stability.
N-(3-chloro-4-hydroxyphenyl)acetamide Cl (3), OH (4) N/A Hydroxyl group at position 4 enhances hydrophilicity, reducing membrane permeability compared to OCF₃. Potential for hydrogen bonding in biological systems.

Functional Group Variations and Bioactivity

  • Nitro vs. Sulfonyl Groups : Compounds like N-{3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl}-2-(4-(ethylsulfonyl)phenyl)acetamide (MW 532.36) feature a sulfonyl group, which is strongly electron-withdrawing and may enhance binding to enzymes like RORγt, as seen in its role as RORgamma-t-IN-1 . The target compound’s nitro group could offer similar reactivity but with different steric constraints.
  • Heterocyclic Additions: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide incorporates a phthalazinone ring, which may improve intercalation with DNA or enzyme active sites, a feature absent in the target compound .

Key Research Findings

  • Metabolic Stability : Trifluoromethoxy groups generally enhance metabolic stability compared to hydroxyl or methyl substituents, as seen in the prolonged half-life of N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide in pharmacokinetic studies .
  • Biological Activity: Nitro-containing acetamides often exhibit antimicrobial or antiparasitic activity. For example, N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide has been explored for antimalarial properties due to structural similarity to known nitroaromatic drugs .

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